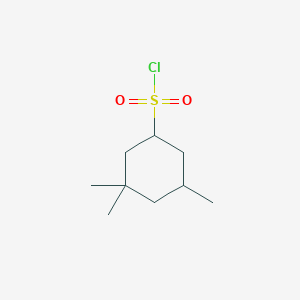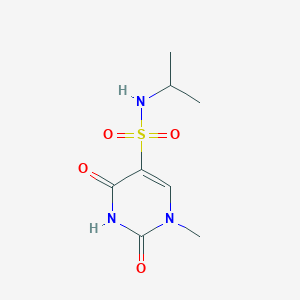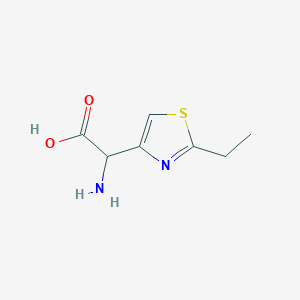![molecular formula C7H11ClN2O2S B13235483 [1-(Propan-2-yl)-1H-pyrazol-4-yl]methanesulfonyl chloride](/img/structure/B13235483.png)
[1-(Propan-2-yl)-1H-pyrazol-4-yl]methanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(Propan-2-yl)-1H-pyrazol-4-yl]methanesulfonyl chloride: is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Propan-2-yl)-1H-pyrazol-4-yl]methanesulfonyl chloride typically involves the reaction of [1-(Propan-2-yl)-1H-pyrazol-4-yl]methanol with a sulfonyl chloride reagent under suitable conditions. One common method involves the use of methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
For industrial-scale production, the process may be optimized to ensure high yield and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of advanced purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
[1-(Propan-2-yl)-1H-pyrazol-4-yl]methanesulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethylformamide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative, while reaction with an alcohol would produce a sulfonate ester.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, [1-(Propan-2-yl)-1H-pyrazol-4-yl]methanesulfonyl chloride is used as a building block for the synthesis of more complex molecules. It can be used to introduce the pyrazole moiety into various chemical structures, which is valuable in the development of pharmaceuticals and agrochemicals.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors and receptor modulators. Pyrazole derivatives are known for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity makes it a useful intermediate in the production of dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of [1-(Propan-2-yl)-1H-pyrazol-4-yl]methanesulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with.
Comparaison Avec Des Composés Similaires
Similar Compounds
[1-(Propan-2-yl)-1H-pyrazol-4-yl]methanol: This compound is a precursor in the synthesis of [1-(Propan-2-yl)-1H-pyrazol-4-yl]methanesulfonyl chloride.
[1-(Propan-2-yl)-1H-pyrazol-4-yl]methanesulfonamide: A derivative formed through nucleophilic substitution with an amine.
Uniqueness
The uniqueness of this compound lies in its reactivity and versatility as a synthetic intermediate. Its ability to undergo various chemical reactions makes it a valuable compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C7H11ClN2O2S |
|---|---|
Poids moléculaire |
222.69 g/mol |
Nom IUPAC |
(1-propan-2-ylpyrazol-4-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C7H11ClN2O2S/c1-6(2)10-4-7(3-9-10)5-13(8,11)12/h3-4,6H,5H2,1-2H3 |
Clé InChI |
OVMGSXWUSAMSCO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C=C(C=N1)CS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B13235407.png)


![8-Oxa-2-azaspiro[4.6]undecane-4-carboxylic acid](/img/structure/B13235419.png)
![Ethyl 2-{3-formyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl}acetate](/img/structure/B13235421.png)

![2-[1-(Aminomethyl)cyclohexyl]-2-hydroxypropanal](/img/structure/B13235444.png)
![5-Amino-6-[(propan-2-yl)amino]-3-(trifluoromethyl)hexanoic acid](/img/structure/B13235447.png)
![3-[(Benzyloxy)carbonyl]-3-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B13235464.png)
![4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B13235467.png)
![3-Oxa-8-thia-1-azaspiro[4.5]dec-1-en-2-amine](/img/structure/B13235469.png)
![5-(Chloromethyl)spiro[2.3]hexane](/img/structure/B13235470.png)


